5-苯基吗啉-3-酮

描述

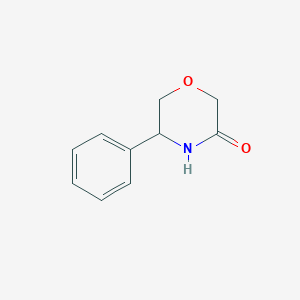

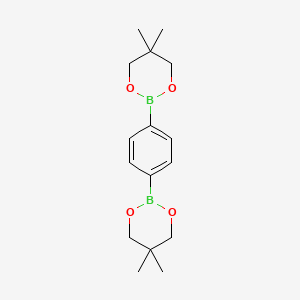

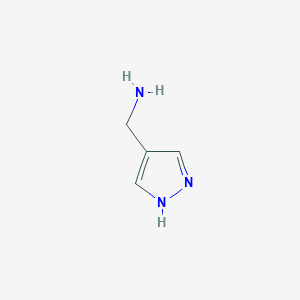

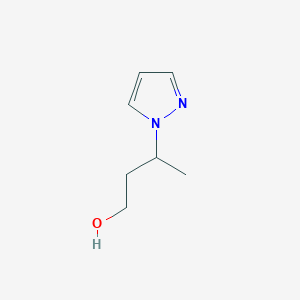

5-Phenylmorpholin-3-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The structure of the compound includes a morpholine ring, which is a common motif in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. The phenyl group attached to the morpholine ring enhances the compound's potential for further chemical modifications, making it a valuable scaffold for drug development .

Synthesis Analysis

The synthesis of 5-Phenylmorpholin-3-one derivatives has been achieved through various methods. One approach involves a diastereoselective one-pot synthesis, which includes alkylation and ene-imine cyclization followed by sodium borohydride reduction, yielding substituted 5-phenylmorphans as a single diastereomer . Another method includes the Stevens' rearrangement of piperidinium salt derivatives, leading to the synthesis of 5-phenyl-6,7-benzomorphan derivatives . Additionally, the compound has been synthesized via a hetero Diels–Alder strategy, which is useful for preparing aminoalcohols . Furthermore, a one-pot bromination/dehydrobromination process has been used to prepare (5S)-5-phenyl-3,4-dehydromorpholin-2-one, which can undergo Diels-Alder reactions .

Molecular Structure Analysis

The molecular structure of 5-Phenylmorpholin-3-one derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined by X-ray powder diffraction, revealing a triclinic space group and providing insights into the solid-state molecular structure and packing . The absolute configuration of certain derivatives has been established by comparing optical rotation and circular dichroism spectra with known structures .

Chemical Reactions Analysis

5-Phenylmorpholin-3-one and its derivatives participate in a variety of chemical reactions. For example, N-Propynoyl and N-Propenoyl derivatives of 5-Phenylmorpholin-2-one have been used in azide 1,3-dipolar cycloadditions to form triazoles and aziridines, respectively . The compound has also been used as a precursor in the synthesis of morpholine-3-phosphonic acids through the introduction of a dimethyl phosphonate group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Phenylmorpholin-3-one derivatives are influenced by their molecular structure. These properties are crucial for their potential application as intermediates in pharmaceutical synthesis. For example, the introduction of substituents can affect the compound's solubility, stability, and reactivity, which are important factors in the development of anticancer agents . The Diels-Alder reactions of (5S)-5-phenyl-3,4-dehydromorpholin-2-one demonstrate the compound's ability to participate in stereoselective transformations, which is significant for the synthesis of enantiomerically pure pharmaceuticals .

科学研究应用

抗癌药物的环保合成

5-苯基吗啉-3-酮衍生物已经以环保的方式合成,并被评估其作为抗癌药物的潜力。Gupta等人(2016年)对使用微波辅助方法合成的2-苯基1,3-苯并二氧杂环己酮衍生物进行了研究。他们发现这些化合物表现出有希望的抗癌、抗菌和结合DNA的能力,突显了5-苯基吗啉-3-酮衍生物在药物化学中的实用性(Gupta et al., 2016)。

合成和表征用于研究目的

5-苯基吗啉-3-酮及其衍生物已经被合成并广泛表征,用于其作为研究工具和治疗剂的潜力。McLaughlin等人(2017年)的一项研究详细介绍了3-氟苯甲基哌嗪(3-FPM)的合成和分析表征,这是一种苯甲基哌嗪类似物,用于潜在的治疗选择,如肥胖和药物依赖(McLaughlin et al., 2017)。

在药物开发中的应用

5-苯基吗啉-3-酮用于新药物的开发。Perrone等人(1992年)研究了取代的3-苯基吗啉对于其对D-2多巴胺能和5-羟色胺能受体的结合亲和力,展示了它们在药物开发中的潜力(Perrone et al., 1992)。

对映选择性曼尼希反应

该化合物已被用于立体选择性化学反应。Harwood等人(1996年)报告了涉及(S)-5-苯基吗啉-2-酮的对映选择性曼尼希反应,有助于立体选择性合成的进展(Harwood et al., 1996)。

药物发现中的化学遗传学

5-苯基吗啉-3-酮衍生物在化学遗传学方法中发现新药物起着重要作用。Cai等人(2006年)讨论了苯基吗啉衍生物在识别凋亡诱导剂中的应用,展示了它们在抗癌药物研究中的作用(Cai et al., 2006)。

安全和危害

5-Phenylmorpholin-3-one is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

5-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVCRCMLDJGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630243 | |

| Record name | 5-Phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119844-68-7 | |

| Record name | 5-Phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1289947.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)